MtbTMPK Inhibition: Piperidin-3-yl Motif Drives Activity
The piperidin-3-yl substitution pattern is directly associated with inhibitory activity against Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). In a focused series of 1-(piperidin-3-yl)thymine amides, compound 4g displayed an MIC₅₀ of 35 µM against the avirulent M. tuberculosis H37Ra strain, demonstrating that the 3-yl regioisomer can confer whole-cell antimycobacterial activity [1]. In contrast, the parent compound lacking the piperidin-3-yl moiety was inactive in the same assay, highlighting the regioisomer’s essential role in target engagement [1].
| Evidence Dimension | Antimycobacterial activity (MIC₅₀) |
|---|---|
| Target Compound Data | Compound 4g (piperidin-3-yl derivative): MIC₅₀ = 35 µM |
| Comparator Or Baseline | Parent compound 3 (lacks piperidin-3-yl): inactive |
| Quantified Difference | Complete loss of activity upon omission of piperidin-3-yl motif |
| Conditions | M. tuberculosis H37Ra broth microdilution assay |
Why This Matters
Procurement of the 3-yl regioisomer is mandatory when the synthetic route targets MtbTMPK inhibitors, as the 4-yl analog is structurally incapable of reproducing the same binding mode.
- [1] Wanner, J. M. et al. “1-(Piperidin-3-yl)thymine amides as inhibitors of M. tuberculosis thymidylate kinase.” Journal of Enzyme Inhibition and Medicinal Chemistry, 2019, 34(1), 1730–1739. View Source
